molecular formula C19H17N3O2 B2784647 N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide CAS No. 1021111-44-3

N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide

Cat. No. B2784647
CAS RN: 1021111-44-3
M. Wt: 319.364
InChI Key: AAUCFYKYKJPVMH-UHFFFAOYSA-N
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Description

“N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide” is a chemical compound. It is related to a class of compounds that have been studied for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves stirring without solvent and/or heat .


Chemical Reactions Analysis

Cyanoacetamides, which are related to the compound , are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

  • Enantioselective Synthesis: Benzamide derivatives, such as those obtained from (S)-methylpyroglutamate, are crucial in the synthesis of complex organic compounds, including piperidines, which are valuable in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity and Antipsychotic Agents

  • Neuroleptic Activity: Certain benzamides are studied for their neuroleptic properties, indicating their potential as antipsychotic agents with the possibility of fewer side effects compared to traditional treatments (Iwanami et al., 1981).

Alzheimer's Disease Treatment

  • Histone Deacetylase Inhibitors: Benzamide-based compounds have been investigated for their role as selective inhibitors of histone deacetylases, particularly HDAC6, showing promise in the treatment of Alzheimer's disease by ameliorating disease phenotypes (Lee et al., 2018).

Antiviral Activity

  • Anti-Influenza Virus Activity: Novel benzamide-based aminopyrazoles have demonstrated significant antiviral activities against the H5N1 strain of the influenza virus, suggesting their potential in developing treatments for avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Activity

  • Antioxidant Properties: The structural and antioxidant properties of benzamide derivatives have been a subject of study, revealing their potential in combating oxidative stress related to various diseases (Demir et al., 2015).

Dopamine Receptor Ligands

  • Dopamine D(3) Receptor Affinity: Modifications of the benzamide structure have led to the identification of compounds with high affinity for dopamine D(3) receptors, indicating their utility in studying dopaminergic responses and potentially treating related disorders (Leopoldo et al., 2002).

properties

IUPAC Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-8-9-15(16-10-11-18(24-2)22-21-16)12-17(13)20-19(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCFYKYKJPVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

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